molecular formula C10H7FN2O2S B1388361 2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid CAS No. 887405-91-6

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid

Cat. No. B1388361
CAS RN: 887405-91-6
M. Wt: 238.24 g/mol
InChI Key: LMPVEGRCFNNGAH-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole carboxylic acid, with a 4-fluoro-phenylamino group attached to the second carbon of the thiazole ring . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring. They are found in many biologically active substances and are used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of anilines with α-bromoacetophenone .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a carboxylic acid group. The second carbon of the thiazole ring would be bonded to a phenylamino group, which in turn would have a fluorine atom attached to the fourth carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorinated compounds tend to have high thermal and chemical stability due to the strength of the carbon-fluorine bond .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Fluorinated phenylalanines, which are structurally similar, have been used as enzyme inhibitors and therapeutic agents .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties .

properties

IUPAC Name

2-(4-fluoroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVEGRCFNNGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid (224 mg) was prepared according to General Procedure B using (4-fluoro-phenyl)-thiourea (170 mg) and 3-bromo-2-oxo-propionic acid (200 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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